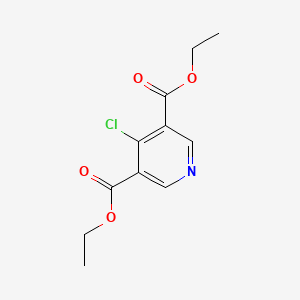

Diethyl 4-chloropyridine-3,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate involves the reaction of 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester with 2-hydroxy-N,N-dimethyl-acetamide in DMF at 0°C. Sodium hydride is added to the mixture, which is then allowed to warm to room temperature and stirred for 2.5 hours .Molecular Structure Analysis

The molecular weight of Diethyl 4-chloropyridine-3,5-dicarboxylate is 257.67 g/mol. The exact molecular structure can be determined using techniques such as NMR and mass spectra .Applications De Recherche Scientifique

Mass Spectral Analysis

Diethyl 4-chloropyridine-3,5-dicarboxylate has been utilized in mass spectral analysis to confirm molecular weight and infer potential fragmentation patterns, providing structural insights .

Biological Applications

Industrial Applications

Synthesis of Derivatives

It serves as a precursor for synthesizing various derivatives with potential pharmacological activities .

Chemical Reactions

The compound is used in chemical reactions, such as with sodium hydride in N,N-dimethyl-formamide, showcasing its reactivity and utility in organic synthesis .

Structural Studies

Due to its unique structure, it is a subject of interest in structural studies and modeling .

Safety and Hazards

Mécanisme D'action

- Inflammation often involves the activation of immune cells, such as white blood cells, which release inflammatory mediators like prostaglandins. These mediators play a crucial role in the inflammatory response .

- It may inhibit the biosynthesis of prostaglandins by interfering with cyclooxygenase (COX) enzymes (specifically COX-1 and COX-2). Prostaglandins are lipid mediators that contribute to inflammation and pain .

- COX enzymes convert arachidonic acid into prostaglandins. Inhibition of COX prevents this conversion, reducing inflammation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propriétés

IUPAC Name |

diethyl 4-chloropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCVCLRAPMHDSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592862 |

Source

|

| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244638-43-5 |

Source

|

| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)

![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)

![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)